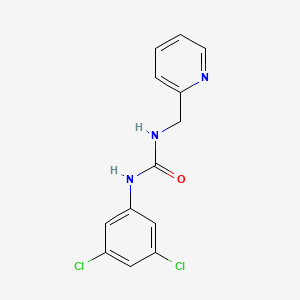
N-(3,5-dichlorophenyl)-N'-(2-pyridinylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dichlorophenyl)-N'-(2-pyridinylmethyl)urea, commonly known as DCPU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DCPU is a urea derivative that has been synthesized using different methods, and its mechanism of action has been studied extensively.
科学的研究の応用
DCPU has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and environmental science. In medicinal chemistry, DCPU has been investigated as a potential antitumor agent due to its ability to inhibit the growth of cancer cells. DCPU has also been studied as a potential antibacterial and antifungal agent due to its ability to disrupt bacterial and fungal cell membranes. In agriculture, DCPU has been investigated as a potential herbicide due to its ability to inhibit plant growth. DCPU has also been studied for its potential application in environmental science as a pollutant remediation agent due to its ability to degrade organic pollutants in contaminated soil and water.
作用機序
The mechanism of action of DCPU is complex and varies depending on the application. In medicinal chemistry, DCPU has been shown to inhibit the activity of protein kinase CK2, which plays a critical role in cancer cell growth and survival. DCPU has also been shown to disrupt bacterial and fungal cell membranes, leading to cell death. In agriculture, DCPU has been shown to inhibit plant growth by interfering with the biosynthesis of essential plant hormones. In environmental science, DCPU has been shown to degrade organic pollutants through a process of oxidative degradation.
Biochemical and Physiological Effects
DCPU has been shown to have a range of biochemical and physiological effects depending on the application. In medicinal chemistry, DCPU has been shown to inhibit cancer cell growth and induce apoptosis. DCPU has also been shown to have anti-inflammatory effects and to enhance the immune response. In agriculture, DCPU has been shown to inhibit plant growth and development, leading to reduced crop yields. In environmental science, DCPU has been shown to degrade organic pollutants, leading to the formation of less toxic degradation products.
実験室実験の利点と制限
DCPU has several advantages for lab experiments, including its high potency, selectivity, and relatively low toxicity. DCPU is also relatively easy to synthesize and can be obtained in high yields and purity. However, DCPU also has several limitations, including its poor solubility in water and organic solvents, which can make it difficult to use in some experiments. DCPU can also be sensitive to light and air, which can affect its stability and activity.
将来の方向性
There are several future directions for research on DCPU, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for other diseases, and the exploration of its potential as a plant growth regulator. Further research is also needed to understand the mechanism of action of DCPU in different applications and to optimize its activity and selectivity. Additionally, more research is needed to investigate the potential environmental impacts of DCPU and to develop strategies for its safe and effective use in different applications.
Conclusion
In conclusion, DCPU is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DCPU can be synthesized using different methods and has been extensively studied for its potential applications in medicinal chemistry, agriculture, and environmental science. The mechanism of action of DCPU is complex and varies depending on the application. DCPU has several advantages and limitations for lab experiments, and there are several future directions for research on DCPU. Overall, DCPU is a promising chemical compound with significant potential for future research and development.
合成法
DCPU can be synthesized using different methods, including the reaction of 3,5-dichloroaniline with 2-pyridinecarboxaldehyde, followed by the reaction with urea in the presence of a catalyst. Another method involves the reaction of 3,5-dichlorophenyl isocyanate with 2-pyridinemethanol, followed by the reaction with ammonia or urea. The synthesis of DCPU is a complex process that requires careful optimization of reaction conditions to obtain high yields and purity.
特性
IUPAC Name |
1-(3,5-dichlorophenyl)-3-(pyridin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c14-9-5-10(15)7-12(6-9)18-13(19)17-8-11-3-1-2-4-16-11/h1-7H,8H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUIZSHZFZHBBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823910 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1,3-benzodioxol-5-yl)-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5360520.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-5-bromo-2-furamide](/img/structure/B5360547.png)
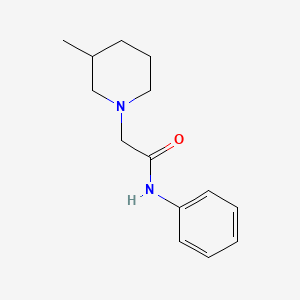
![1-(4-nitrophenyl)-5-[(2-propoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5360554.png)
![5-[2-(3-nitrophenyl)vinyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5360559.png)
![1-methyl-4-[(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetyl]piperazine](/img/structure/B5360566.png)
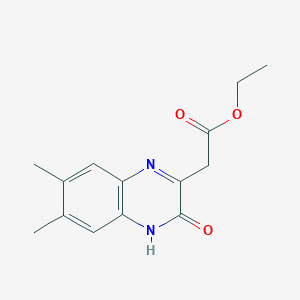
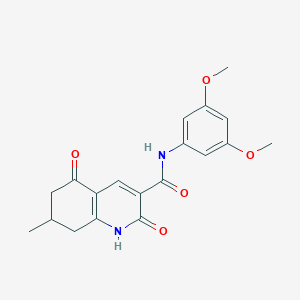
![2-[2-(3,5-dichloro-2-methoxyphenyl)vinyl]-8-methoxyquinoline](/img/structure/B5360575.png)
![N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5360578.png)
![3-{5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furyl}-1-(2-furyl)-2-propen-1-one](/img/structure/B5360593.png)
![3-[(isopropylamino)sulfonyl]-5-quinolin-8-ylbenzoic acid](/img/structure/B5360598.png)
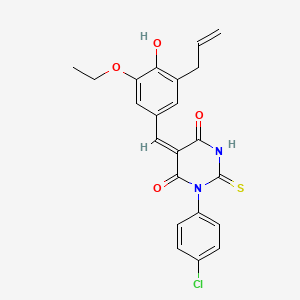
![methyl 4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate](/img/structure/B5360605.png)